molecular formula C17H13BrFN3O2 B10941478 N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10941478
M. Wt: 390.2 g/mol
InChI Key: LUCDMYZOIREZGU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.

    Material Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

Molecular Formula

C17H13BrFN3O2

Molecular Weight

390.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H13BrFN3O2/c18-12-5-7-13(8-6-12)20-17(23)15-9-10-22(21-15)11-24-16-4-2-1-3-14(16)19/h1-10H,11H2,(H,20,23)

InChI Key

LUCDMYZOIREZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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